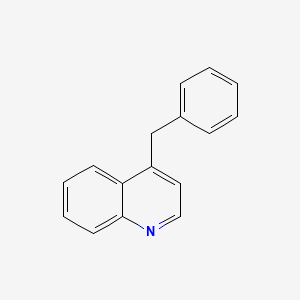
4-Benzylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline core with a benzyl group attached at the fourth position. Quinoline itself is a fusion of a benzene ring and a pyridine ring, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry
Métodos De Preparación
The synthesis of 4-Benzylquinoline can be achieved through various methods. One common approach involves the reaction of a halogenated eneyne compound with an arylamine compound . This method is advantageous due to its high yield and ease of purification. Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
4-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 1,4-benzoquinone, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is used in the development of dyes, pigments, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors . The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
4-Benzylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Amodiaquine: Another antimalarial with a similar structure but different pharmacological properties.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, which also exhibit interesting biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
5632-14-4 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2 |
Clave InChI |
ODDXXJBOFFDGHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
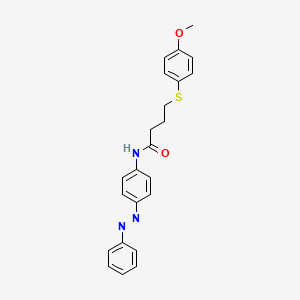
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)


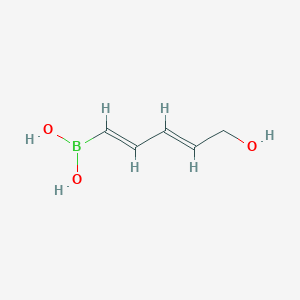
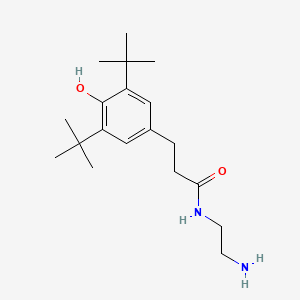
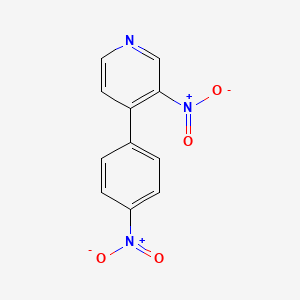
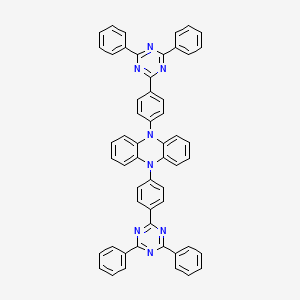
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
